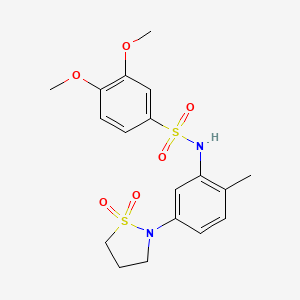

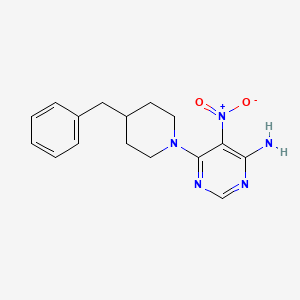

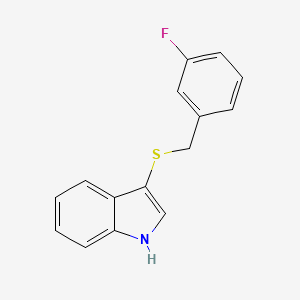

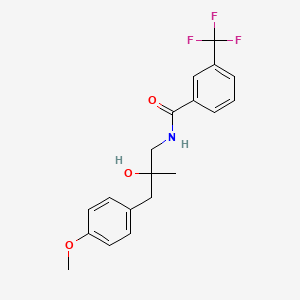

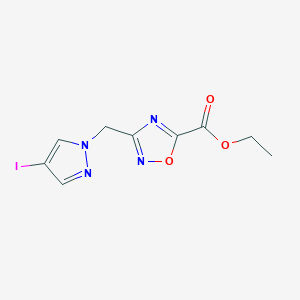

![molecular formula C15H20N2OS B2502542 N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide CAS No. 1497071-29-0](/img/structure/B2502542.png)

N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide” is a complex organic compound. It contains a cyclohexyl group, a nitrile group (cyano), a carboxamide group, and a thiophene ring which is a five-membered aromatic ring with a sulfur atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the methyl groups at the 4 and 5 positions of the thiophene, and the attachment of the cyclohexylmethylcyano group at the 2 position of the thiophene . The exact methods would depend on the specific synthetic route chosen by the chemist.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexyl group is a six-membered ring of carbon atoms, the thiophene is a five-membered ring containing four carbon atoms and one sulfur atom, and the carboxamide and nitrile groups contain nitrogen and oxygen atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present in its structure. For example, the nitrile group could undergo reactions such as hydrolysis or reduction, and the thiophene ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and carboxamide groups could affect its solubility in different solvents, and the aromatic thiophene ring could contribute to its UV/Vis absorption properties .Applications De Recherche Scientifique

Heterocyclic Synthesis

Cyanoacetamide derivatives serve as privileged structures for heterocyclic synthesis. Their carbonyl and cyano functional groups enable reactions with common bidentate reagents, leading to diverse heterocyclic compounds. The active hydrogen on C-2 of cyanoacetamide allows participation in condensation and substitution reactions. Researchers have explored these derivatives extensively to build organic heterocycles, potentially yielding better chemotherapeutic agents .

Cyanoacetylation of Amines

Cyanoacetamide derivatives are synthesized through various methods. One versatile approach involves treating substituted aryl or heteryl amines with alkyl cyanoacetates. For instance, direct treatment of amines with methyl cyanoacetate at room temperature yields N-substituted cyanoacetamide compounds. Other methods include solvent-free reactions and refluxing in solvents .

Cyanoacetohydrazides in Heterocyclic Synthesis

Cyanoacetohydrazides, a subset of cyanoacetamide derivatives, play a crucial role in heterocyclic synthesis. Researchers have employed them in cyclocondensation and cyclization reactions to form five-, six-, seven-, and eight-membered heterocyclic rings. These reactions offer a versatile route to structurally diverse compounds .

Materials Science

Cyanoacetamide derivatives may find applications in materials science. Their unique electronic properties and ability to form coordination complexes make them interesting candidates for functional materials, such as sensors, catalysts, and conductive polymers.

Ahmed A. Fadda & Ramy Rabie. “Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds.” Research on Chemical Intermediates, Volume 42, pages 771–811 (2016). Read more “Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds.” Journal of Chemical Sciences, Volume 130, Issue 12, pp. 1–13 (2018). Read more

Propriétés

IUPAC Name |

N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2OS/c1-10-8-14(19-11(10)2)15(18)17-13(9-16)12-6-4-3-5-7-12/h8,12-13H,3-7H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUUNIHYMDFOJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)NC(C#N)C2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)

![[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B2502460.png)

![{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2502470.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)

![2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid](/img/structure/B2502475.png)

![3-Tert-butyl-6-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2502477.png)